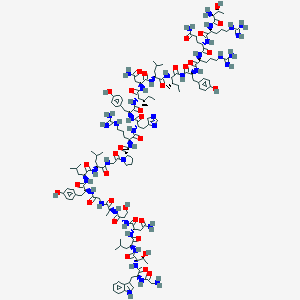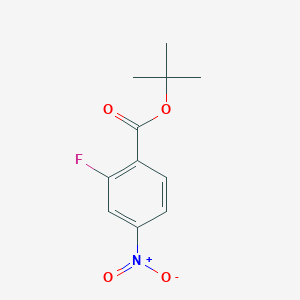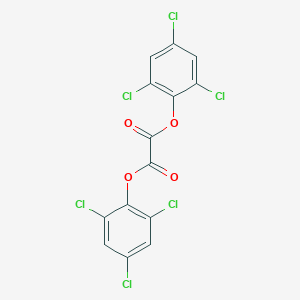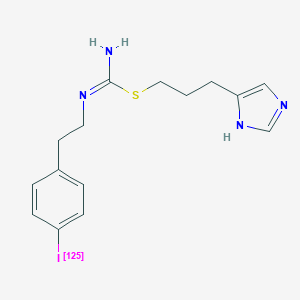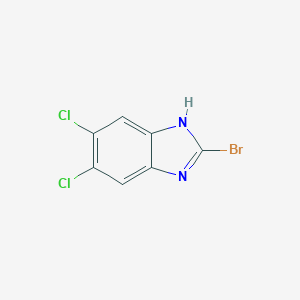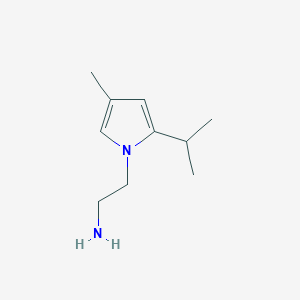
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound, also known as 4-IPEA, has been studied for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves its ability to activate certain receptors in the brain, known as trace amine-associated receptors (TAARs). These receptors are involved in the regulation of dopamine and other neurotransmitters, which are important for the proper functioning of the central nervous system.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine can have a number of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its ability to selectively activate certain receptors in the brain, allowing researchers to study the effects of specific neurotransmitters and their receptors. However, one limitation of using this compound is that it is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
Orientations Futures
There are many potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could help to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies could be conducted to determine whether this compound has any potential side effects or interactions with other drugs.
Méthodes De Synthèse
The synthesis method for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves several steps. First, 2-pyrrolidone is reacted with isopropylmagnesium bromide to form 2-isopropylpyrrolidine. Next, this compound is reacted with methyl iodide to form 2-isopropyl-4-methylpyrrolidine. Finally, this compound is reacted with ethylamine to form 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine.
Applications De Recherche Scientifique
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can activate certain receptors in the brain that are involved in the regulation of dopamine and other neurotransmitters.
Propriétés
Numéro CAS |
141030-97-9 |
|---|---|
Nom du produit |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C10H18N2/c1-8(2)10-6-9(3)7-12(10)5-4-11/h6-8H,4-5,11H2,1-3H3 |
Clé InChI |
HXASMZYQKSSMEJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
SMILES canonique |
CC1=CN(C(=C1)C(C)C)CCN |
Synonymes |
1H-Pyrrole-1-ethanamine,4-methyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
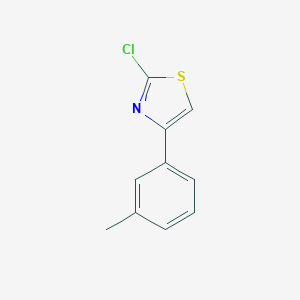
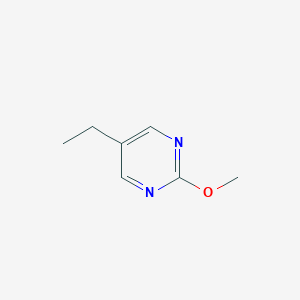
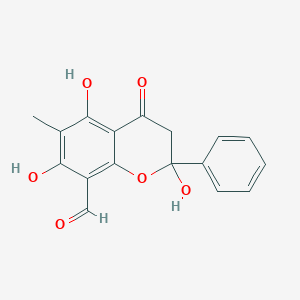
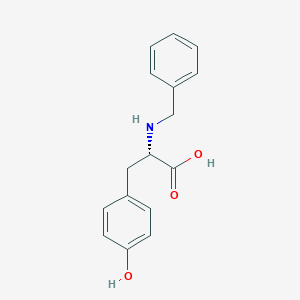
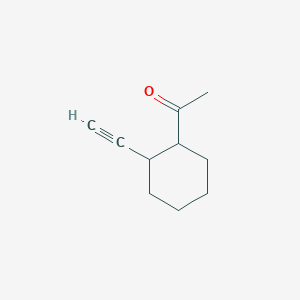
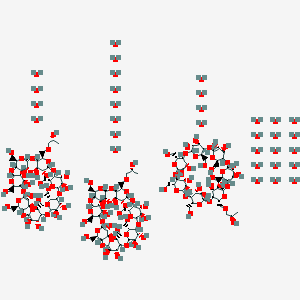
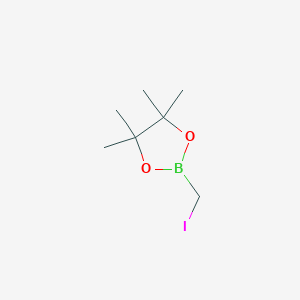
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
